hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine-4-carboxylic acid is a complex compound that involves chromium in a high oxidation state. This compound is part of a broader class of substances generated from chromium trioxide and its oligomers
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve changes in the oxidation state of chromium and the formation of different chromium-containing species .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a catalyst in various organic reactions, including oxidation and reduction processes . Additionally, it is studied for its potential use in industrial processes, such as the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through redox reactions, where it can either donate or accept electrons . This ability to participate in redox reactions makes it a valuable catalyst in many chemical processes . The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine-4-carboxylic acid can be compared to other chromium-containing compounds, such as chromic acid and dichromic acid . These compounds share similar chemical properties and reactivity patterns, but this compound is unique due to its specific structure and the presence of pyridine-4-carboxylic acid . This uniqueness gives it distinct advantages in certain applications, particularly in catalysis and materials science .
Eigenschaften
Molekularformel |
C12H12Cr2N2O11 |
---|---|
Molekulargewicht |
464.22 g/mol |
IUPAC-Name |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine-4-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.2Cr.2H2O.5O/c2*8-6(9)5-1-3-7-4-2-5;;;;;;;;;/h2*1-4H,(H,8,9);;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 |
InChI-Schlüssel |
WPTCMTDPTWFRSK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CN=CC=C1C(=O)O.C1=CN=CC=C1C(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.